6-fluoro-N-(4-fluorophenyl)quinolin-4-amine
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Overview
Description
6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 6-fluoroquinoline.
Coupling Reaction: The 4-fluoroaniline is coupled with 6-fluoroquinoline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a ligand (e.g., Xantphos) under an inert atmosphere at elevated temperatures (100-120°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-N-(4-fluorophenyl)quinolin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine involves the inhibition of key enzymes and pathways:
Comparison with Similar Compounds
6-fluoroquinoline: Shares the quinoline core structure but lacks the 4-fluorophenyl group.
4-fluoroaniline: Contains the fluorophenyl group but lacks the quinoline core.
Uniqueness:
Enhanced Activity: The presence of both fluorine atoms and the quinoline core in 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine enhances its biological activity compared to its individual components.
Stability: The fluorine atoms increase the compound’s stability, making it more resistant to metabolic degradation.
Properties
IUPAC Name |
6-fluoro-N-(4-fluorophenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-10-1-4-12(5-2-10)19-15-7-8-18-14-6-3-11(17)9-13(14)15/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXGQMAAEMPZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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